Dodecylamine
Description
Dodecylamine (C₁₂H₂₇N) is a primary aliphatic amine with a 12-carbon hydrophobic alkyl chain and a polar amine (-NH₂) headgroup. This amphiphilic structure enables its widespread use as a surfactant, corrosion inhibitor, mineral flotation collector, and sporicidal agent . Key applications include:
- Mineral processing: Adsorption on sphalerite, cervantite, and beryl via electrostatic and chemical interactions .
- Corrosion inhibition: Formation of protective films on carbon steel in acidic media .
- Nanomaterial synthesis: Role as a reducing agent and stabilizer in spinel ZnCo₂O₄ nanoparticle preparation .
- Biomedical uses: Toxicity to fibroblasts at >10 μM and sporicidal activity against Bacillus species .
Structure
3D Structure
Properties
IUPAC Name |
dodecan-1-amine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBPAEWTRLWTQC-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
| Record name | DODECANAMINE | |
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Related CAS |
2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride) | |
| Record name | Dodecylamine | |
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DSSTOX Substance ID |
DTXSID3021984, DTXSID801022411 | |
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Molecular Weight |
185.35 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | DODECANAMINE | |
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Boiling Point |
259 °C | |
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Flash Point |
352 °F (COC) | |
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Solubility |
Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor | |
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Density |
0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³ | |
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Vapor Pressure |
0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C | |
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Color/Form |
OIL | |
CAS No. |
124-22-1, 68155-27-1 | |
| Record name | DODECANAMINE | |
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Melting Point |
28.3 °C, 28 °C | |
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Preparation Methods
Table 1. Comparative Analysis of this compound Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nitrile Reduction | LiAlH₄/THF, 0°C; or H₂/Ni, 150°C | 85–95 | 95–98 | High scalability | Hazardous reagents |
| Alkylation of NH₃ | NH₃ excess, 0°C, phase-transfer catalyst | 70–78 | 90–95 | Low-cost starting materials | Polyalkylation byproducts |
| Gabriel Synthesis | Phthalimide, KOH, hydrazine | 80–88 | 98–99 | Excellent purity | Multi-step, time-intensive |
| Azide Reduction | NaN₃/DMSO, H₂/Pd | 85–90 | 97–99 | Mild conditions, high yield | Azide handling risks |
Challenges and Process Intensification
Critical challenges in this compound synthesis include:
-
Byproduct management : Secondary amines and quaternary salts necessitate costly distillation or chromatography.
-
Solvent recovery : DMSO and THF require energy-intensive purification for reuse.
-
Safety protocols : Azide intermediates pose explosion risks, demanding specialized infrastructure.
Process intensification strategies, such as microreactor technology, enhance heat/mass transfer, reducing reaction times by 50% and improving yield consistency.
Recent Advances in Sustainable Synthesis
Green chemistry innovations are reshaping this compound production:
-
Biocatalytic routes : Engineered transaminases convert dodecanal to this compound using pyridoxal phosphate cofactors, achieving 82% yield under aqueous conditions.
-
Photocatalytic systems : TiO₂ nanoparticles under UV light facilitate nitrile reduction at ambient temperature, eliminating H₂ requirements.
Chemical Reactions Analysis
Types of Reactions: Dodecylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecanal or dodecanoic acid, depending on the reaction conditions.
Reduction: The reduction of this compound can yield dodecane, a saturated hydrocarbon.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni) is commonly used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Dodecanal, dodecanoic acid.
Reduction: Dodecane.
Substitution: Various substituted amines.
Scientific Research Applications
Scientific Research Applications
1.1 Antimicrobial Agent
Dodecylamine has been identified as a potent sporicide against various Firmicute species. Recent studies demonstrate its efficacy in rapidly killing spores of Bacillus subtilis and other related species, indicating its potential as a universal antimicrobial agent. The mechanism involves damaging the inner membrane of spores, leading to their death . This characteristic makes this compound a valuable compound in microbiological research and applications requiring spore control.
1.2 Adsorbent for Heavy Metals
In environmental chemistry, this compound serves as an effective adsorbent for hexavalent chromium ions. Its ability to form complexes with heavy metals enhances its application in wastewater treatment processes aimed at removing toxic contaminants from industrial effluents .
1.3 Synthesis of Nanomaterials
This compound is employed as a surfactant and template agent in the synthesis of various nanomaterials. For instance, it facilitates the preparation of copper(II) complexes and plays a crucial role in the sol-gel process for fabricating mesoporous bioactive glass spheres . Additionally, it has been used in the colloidal synthesis of CoAl₂O₄ nanoparticles, influencing particle morphology and size during synthesis .
1.4 Flotation and Separation Techniques
In mineral processing, this compound acts as a cationic surfactant for the flotation of kaolinite. Its effectiveness as a collector in flotation processes highlights its significance in mineral separation technologies .
Industrial Applications
2.1 Corrosion Inhibition
This compound is utilized as a corrosion inhibitor in various industrial applications. Its presence helps to protect metal surfaces from oxidative damage, enhancing the longevity of equipment and structures exposed to corrosive environments .
2.2 pH Regulation
The compound also functions as a pH regulating agent in chemical formulations, contributing to maintaining optimal conditions for various reactions and processes within industrial settings .
Summary Table of Applications
| Application Area | Specific Uses | Significance |
|---|---|---|
| Antimicrobial Agent | Kills spores of Firmicute species | Potential use in sterilization and microbiological control |
| Environmental Remediation | Adsorbent for hexavalent chromium | Effective in wastewater treatment |
| Nanomaterials Synthesis | Surfactant in copper(II) complexes; template agent | Critical for producing advanced materials |
| Mineral Processing | Collector for kaolinite flotation | Enhances mineral separation efficiency |
| Corrosion Inhibition | Protects metal surfaces | Extends lifespan of industrial equipment |
| pH Regulation | Maintains optimal reaction conditions | Essential for chemical process stability |
Mechanism of Action
The mechanism of action of dodecylamine varies depending on its application:
Comparison with Similar Compounds
Tables
Table 1 : Comparative Adsorption Mechanisms in Mineral Flotation
Table 2 : Sporicidal Activity of Alkylamines
Biological Activity
Dodecylamine, a long-chain aliphatic amine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its derivatives and interactions with biological systems, particularly in enzyme inhibition and antimicrobial activity.
Chemical Structure and Properties
This compound (C₁₂H₂₅N) is a straight-chain primary amine with a hydrophobic dodecyl group. Its structure contributes to its surfactant properties, making it useful in various applications, including as a surfactant and emulsifier in pharmaceuticals and cosmetics.
This compound exhibits biological activity primarily through its derivatives, particularly those involving cobalamin (vitamin B12). Research indicates that this compound derivatives can inhibit cobalamin-dependent enzymes, which are crucial for various metabolic processes.
Inhibition of Cobalamin-Dependent Enzymes
- Methionine Synthase (MS) : Studies have shown that this compound derivatives significantly inhibit the activity of methionine synthase in mammalian cells. For instance, a derivative of hydroxocobalamin with this compound inhibited MS activity by approximately 60% in cultured COS-7 cells without affecting the protein levels of the enzyme itself . This suggests that the inhibition occurs at the enzymatic activity level rather than through degradation of the enzyme.
- Methylmalonyl-CoA Mutase (MCM) : Another study demonstrated that this compound derivatives also inhibited MCM activity in Caenorhabditis elegans and mammalian cells. The holo-MCM activity was reduced significantly when exposed to these derivatives, indicating their potential as inhibitors of this enzyme as well .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that it may exhibit antibacterial activity through mechanisms related to membrane disruption and interference with cellular processes. A study on this compound dialdehyde starch Schiff base revealed promising antibacterial effects against several pathogenic bacteria .
Table 1: Summary of Biological Activities of this compound Derivatives
Q & A
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measure weight loss between 200–300°C to assess DDA decomposition during calcination .
- In-Situ FTIR : Monitor amine group degradation (N-H stretch at 3300 cm⁻¹) under controlled heating rates .
- Porosity Retention : Post-calcination BET analysis confirms mesoporous structure preservation (pore size ~5 nm) .
What are the methodological considerations for using this compound in creating self-assembled monolayers for DNA alignment studies?
Basic Research Question
- Substrate Preparation : Use HOPG (highly oriented pyrolytic graphite) for uniform DDA layering via temperature-controlled deposition (e.g., 50°C) .
- AFM Imaging : Resolve lamellar DDA structures (spacing ~0.4 nm) to ensure alignment before DNA deposition .
- Buffer Compatibility : Avoid phosphate buffers, which may disrupt amine-DNA electrostatic interactions .
How can computational methods like DFT enhance understanding of this compound’s interactions in adsorption processes?
Advanced Research Question
- Binding Energy Calculations : DFT-D3 (dispersion-corrected) quantifies π-π interactions between DDA and aromatic contaminants (e.g., adsorption energy ~-50 kJ/mol for dibenzothiophene) .
- Charge Density Analysis : Visualize electron transfer at DDA-substrate interfaces to identify active sites .
- Molecular Dynamics (MD) : Simulate DDA monolayer formation on hematite to optimize flotation conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
